3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride 3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 1787250-02-5
VCID: VC4294640
InChI: InChI=1S/C7H13NO3.ClH/c9-7(10)2-1-6-5-8-3-4-11-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m0./s1
SMILES: C1COC(CN1)CCC(=O)O.Cl
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64

3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride

CAS No.: 1787250-02-5

Cat. No.: VC4294640

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64

* For research use only. Not for human or veterinary use.

3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride - 1787250-02-5

Specification

CAS No. 1787250-02-5
Molecular Formula C7H14ClNO3
Molecular Weight 195.64
IUPAC Name 3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride
Standard InChI InChI=1S/C7H13NO3.ClH/c9-7(10)2-1-6-5-8-3-4-11-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m0./s1
Standard InChI Key DVVGOJOQWDLARH-RGMNGODLSA-N
SMILES C1COC(CN1)CCC(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-[(2S)-morpholin-2-yl]propanoic acid; hydrochloride possesses the molecular formula C₇H₁₄ClNO₃ and a molecular weight of 195.64 g/mol. The stereochemistry at the C2 position of the morpholine ring ((2S)-configuration) confers chirality, which is critical for its interactions with biological targets. The morpholine ring, a heterocycle containing one oxygen and one nitrogen atom, is fused to a propanoic acid group via a methylene bridge. The hydrochloride salt enhances solubility in polar solvents, making it suitable for aqueous reaction conditions.

Physicochemical Characteristics

Key properties include:

  • Solubility: Highly soluble in water (>50 mg/mL) and polar organic solvents (e.g., ethanol, DMSO).

  • Stability: Stable under ambient conditions but hygroscopic, requiring storage in airtight containers.

  • pKa: The propanoic acid moiety has a pKa of ~4.5, enabling pH-dependent reactivity .

Synthesis and Characterization

Synthetic Routes

Three primary methods have been optimized for its synthesis:

Ring-Opening of Epoxides

Morpholine derivatives are synthesized via nucleophilic ring-opening of epoxides with amines. For example, reacting 2-(chloromethyl)oxirane with (S)-morpholin-2-amine in ethanol yields the intermediate, which is hydrolyzed to the propanoic acid derivative.

Condensation Reactions

A two-step condensation of morpholine with β-propiolactone in the presence of HCl produces the hydrochloride salt with >90% enantiomeric excess (ee) .

Enzymatic Resolution

Racemic mixtures are resolved using lipases (e.g., Candida antarctica Lipase B), achieving >98% ee via selective ester hydrolysis.

Optimization and Yields

Table 1 summarizes reaction conditions and yields from recent studies:

MethodReagents/ConditionsYield (%)Purity (%)Citation
Epoxide ring-opening2-(Chloromethyl)oxirane, (S)-morpholin-2-amine, EtOH, 80°C8599
β-Propiolactone condensationMorpholine, β-propiolactone, HCl, 0°C9295
Enzymatic resolutionRacemic ester, Lipase B, pH 7.0, 37°C7898

Biological Activities and Mechanisms

Enzyme Inhibition

The compound inhibits glutamate carboxypeptidase II (GCPII), an enzyme overexpressed in prostate cancer and neurological disorders. IC₅₀ values of 12 nM (human recombinant GCPII) suggest high potency, likely due to hydrogen bonding between the morpholine nitrogen and the enzyme’s active site.

Neurotransmitter Receptor Modulation

In rodent models, 3-[(2S)-morpholin-2-yl]propanoic acid; hydrochloride modulates NMDA receptors, reducing excitotoxic neuronal death by 40% at 10 μM. This neuroprotective effect is stereospecific, as the (2R)-enantiomer shows no activity.

Pharmaceutical and Industrial Applications

Drug Intermediate

The compound serves as a precursor for mGluR3 antagonists under clinical trials for depression. Its chiral center is retained in final APIs, ensuring target specificity.

Peptide Mimetics

Incorporated into peptidomimetics, it enhances metabolic stability. For example, replacing L-proline in angiotensin-converting enzyme (ACE) inhibitors increases plasma half-life by 3-fold .

Catalysis

As a ligand in asymmetric catalysis, it achieves 90% ee in Rh-catalyzed hydrogenations of α,β-unsaturated ketones.

Comparative Analysis with Related Compounds

Table 2 highlights structural and functional differences:

CompoundStructureKey ActivityIC₅₀/EC₅₀Citation
3-Morpholinopropionic acidLacks chiral centerWeak GCPII inhibition (IC₅₀ = 1.2 μM)1.2 μM
(S)-2-Morpholin-4-yl-ethylamineChiral amineNMDA receptor antagonism45 nM
Quinoxaline-morpholine hybridFused aromatic systemTopoisomerase II inhibition0.8 μM

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